molecular formula C8H8BNO2S B13340053 (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid

(4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13340053
M. Wt: 193.04 g/mol
InChI Key: VNCTWUCETGGZAD-UHFFFAOYSA-N
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Description

(4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiophene ring, which is further substituted with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid typically involves the reaction of a thiophene derivative with a pyrrole derivative under specific conditions that facilitate the formation of the boronic acid group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated thiophene reacts with a pyrrole-boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can produce boronic esters.

Scientific Research Applications

Chemistry: In chemistry, (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid is widely used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to understand its interactions with biological targets and its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conducting polymers and electronic devices. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of materials with specific electronic properties .

Mechanism of Action

The mechanism of action of (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid involves its ability to participate in various chemical reactions, particularly those involving the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a building block in organic synthesis .

Comparison with Similar Compounds

Uniqueness: (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a pyrrole moiety, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C8H8BNO2S

Molecular Weight

193.04 g/mol

IUPAC Name

(4-pyrrol-1-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C8H8BNO2S/c11-9(12)8-5-7(6-13-8)10-3-1-2-4-10/h1-6,11-12H

InChI Key

VNCTWUCETGGZAD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)N2C=CC=C2)(O)O

Origin of Product

United States

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